Dimethyl 5-fluoropyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a fluorinated pyridine derivative with the molecular formula C₉H₈FNO₄ and a molecular weight of 213.16 g/mol . This compound is primarily used as a building block in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide at elevated temperatures (around 150°C) to yield the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-fluoropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in dimethylformamide.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 5-fluoropyridine-2,3-dicarboxylic acid.
Oxidation and Reduction: Altered pyridine derivatives with different oxidation states.
Scientific Research Applications
Dimethyl 5-fluoropyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Dimethyl 5-fluoropyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to specific enzymes and receptors. The ester groups facilitate its incorporation into larger molecular frameworks, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- Dimethyl 2,3-difluoropyridine-5,6-dicarboxylate
- Dimethyl 2,3-dichloropyridine-5,6-dicarboxylate
- Dimethyl 2,3-dibromopyridine-5,6-dicarboxylate
Uniqueness: Dimethyl 5-fluoropyridine-2,3-dicarboxylate is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to its halogenated counterparts .
Properties
IUPAC Name |
dimethyl 5-fluoropyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCFMOIVNGROIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729601 |
Source
|
Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155702-14-0 |
Source
|
Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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